A Spectroscopic Guide to Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate: Structure Elucidation and Data Interpretation
A Spectroscopic Guide to Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate: Structure Elucidation and Data Interpretation
This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the structural elucidation of this heterocyclic compound. The methodologies and interpretations presented herein are grounded in established scientific principles and data from analogous structures, offering a robust framework for the analysis of this and related molecules.
Introduction
Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate belongs to the indazole class of heterocyclic compounds, which are known for a wide range of biological activities, including anti-inflammatory and analgesic properties.[1] Accurate structural confirmation is a critical step in the research and development of new chemical entities. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the molecular framework and functional groups. This guide will explore the expected spectroscopic signatures of Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate and the rationale behind their interpretation.
Molecular Structure and Predicted Spectroscopic Data
The structure of Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate consists of a tetrahydro-indazole core with a methyl carboxylate group at the 5-position. The molecular formula is C₉H₁₂N₂O₂.[2]
| Spectroscopic Technique | Predicted Data |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the N-H proton, the vinyl proton of the indazole ring, the methine proton at the 5-position, the protons of the methyl ester, and the methylene protons of the tetrahydro ring. The chemical shifts and coupling patterns will be indicative of their chemical environment. |
| ¹³C NMR | The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule. Key signals will include the carbonyl carbon of the ester, the sp² hybridized carbons of the indazole ring, the sp³ hybridized carbons of the tetrahydro portion, and the methyl carbon of the ester. |
| IR Spectroscopy | The infrared spectrum will exhibit characteristic absorption bands corresponding to the various functional groups. These include the N-H stretching vibration, C-H stretching of aliphatic and aromatic-like protons, the strong C=O stretching of the ester, and C=N stretching of the indazole ring. |
| Mass Spectrometry | Mass spectrometry will provide the mass-to-charge ratio (m/z) of the molecular ion and its fragments. The predicted monoisotopic mass is 180.08987 Da.[2] Expected adducts include [M+H]⁺ at m/z 181.09715 and [M+Na]⁺ at m/z 203.07909.[2] The fragmentation pattern will be characteristic of the tetrahydro-indazole core and the loss of the methyl carboxylate group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-12 | br s | 1H | N-H | The N-H proton of the indazole ring is expected to be a broad singlet due to quadrupole broadening and exchange. Its chemical shift can be solvent-dependent. |
| ~7.0-7.5 | s | 1H | C3-H | The proton on the pyrazole ring of the indazole is expected to be a singlet in the aromatic region. |
| ~3.7 | s | 3H | -OCH₃ | The methyl protons of the ester group will appear as a sharp singlet. |
| ~2.5-3.0 | m | 1H | C5-H | The methine proton at the 5-position, adjacent to the ester, will likely be a multiplet due to coupling with the neighboring methylene protons. |
| ~1.8-2.5 | m | 6H | C4-H₂, C6-H₂, C7-H₂ | The methylene protons of the tetrahydro ring will have complex splitting patterns due to diastereotopicity and coupling with each other and the C5-H proton. |
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
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Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.
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Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
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Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170-175 | C=O | The carbonyl carbon of the methyl ester is expected in the downfield region. |
| ~130-140 | C3a, C7a | The bridgehead carbons of the indazole ring. |
| ~120-130 | C3 | The carbon bearing the proton in the pyrazole ring. |
| ~52 | -OCH₃ | The methyl carbon of the ester. |
| ~40-50 | C5 | The methine carbon at the 5-position. |
| ~20-30 | C4, C6, C7 | The methylene carbons of the tetrahydro ring. |
Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
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Instrument Setup: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
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Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
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Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H Stretch |
| 3000-2850 | Medium | C-H Stretch (Aliphatic) |
| ~1730 | Strong | C=O Stretch (Ester) |
| ~1600-1450 | Medium | C=N and C=C Ring Stretch |
Experimental Protocol: IR Spectroscopy
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Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data
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Molecular Ion (M⁺): m/z = 180.09
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[M+H]⁺: m/z = 181.10
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[M+Na]⁺: m/z = 203.08
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Key Fragments:
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Loss of the methoxy group (-OCH₃): m/z = 149
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Loss of the methyl carboxylate group (-COOCH₃): m/z = 121
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Fragments corresponding to the tetrahydro-indazole core.[3]
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Experimental Protocol: Mass Spectrometry
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Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system (e.g., LC-MS or GC-MS).
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Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.
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Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
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Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate.
Caption: Workflow for Synthesis, Purification, and Spectroscopic Elucidation.
Conclusion
This technical guide has provided a detailed predictive analysis of the spectroscopic data for Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate. By leveraging ¹H NMR, ¹³C NMR, IR, and mass spectrometry, a comprehensive structural characterization can be achieved. The presented protocols and interpretations serve as a valuable resource for scientists engaged in the synthesis and analysis of this and related heterocyclic compounds, ensuring a high degree of confidence in their structural assignments.
References
- Supporting Information for various compounds. (n.d.).
- Supporting Information for various indazole deriv
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Methyl 4,5,6,7-tetrahydro-1h-indazole-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]
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Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. (n.d.). PubMed. Retrieved from [Link]
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4,5,6,7-tetrahydro-1H-indazole. (n.d.). PubChem. Retrieved from [Link]
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13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... (n.d.). ResearchGate. Retrieved from [Link]
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2012). PubMed Central. Retrieved from [Link]
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13C NMR of indazoles. (n.d.). ResearchGate. Retrieved from [Link]
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1H-indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-, 2-[(E)-[4-(1-methylethyl)phenyl]methylidene]hydrazide. (n.d.). SpectraBase. Retrieved from [Link]
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1H-Indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-3,6-dihydroxy-6-methyl-4-phenyl-, methyl ester. (n.d.). SpectraBase. Retrieved from [Link]
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Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
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1H-Imidazole-2-carboxaldehyde, 1-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
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